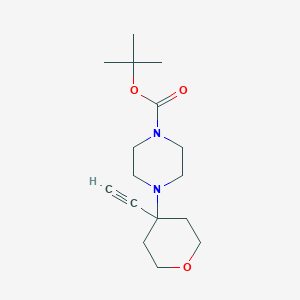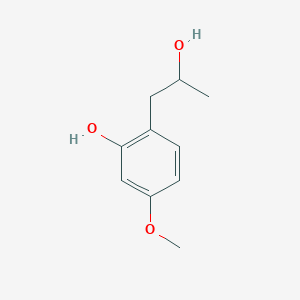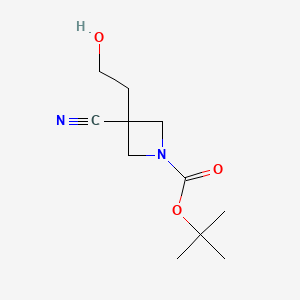
(1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that features a cyclopropyl group, a difluoromethyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and difluoromethyl groups. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its activity against various diseases, including its potential as an antifungal or antiviral agent .
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new polymers and coatings .
Mécanisme D'action
The mechanism of action of [1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways .
Comparaison Avec Des Composés Similaires
[1-cyclopropyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid]: Similar in structure but contains a pyrazole ring instead of a triazole ring.
[1-(difluoromethyl)cyclopropyl]methanol: Lacks the triazole ring but contains the cyclopropyl and difluoromethyl groups.
Uniqueness:
- The presence of the triazole ring in [1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol provides unique electronic and steric properties.
- The combination of the cyclopropyl and difluoromethyl groups enhances the compound’s stability and reactivity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C7H9F2N3O |
|---|---|
Poids moléculaire |
189.16 g/mol |
Nom IUPAC |
[1-cyclopropyl-5-(difluoromethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C7H9F2N3O/c8-7(9)6-5(3-13)10-11-12(6)4-1-2-4/h4,7,13H,1-3H2 |
Clé InChI |
SPLYWZCSQQKEEC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=C(N=N2)CO)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)




![(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)


![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)

